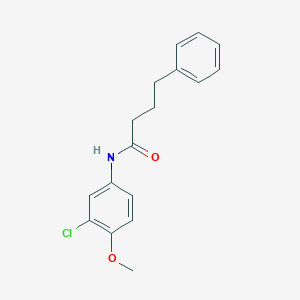![molecular formula C22H20Cl2N2O3 B297539 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B297539.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. In agriculture, it inhibits the activity of an enzyme involved in plant growth, leading to the death of weeds. In material science, it acts as a precursor for the synthesis of various functional materials by undergoing various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide depend on its concentration, duration of exposure, and route of administration. In medicinal chemistry, it has been shown to induce cytotoxicity (cell death) in cancer cells, reduce inflammation, and inhibit the growth of fungi. In agriculture, it has been shown to inhibit the growth of weeds without affecting the growth of crops. However, prolonged exposure to this compound can lead to adverse effects on human health and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity, lack of selectivity, and limited solubility in aqueous media.
Orientations Futures
The future directions for research on 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide include the development of more selective and potent analogs for its use in medicinal chemistry, the optimization of its herbicidal activity for use in agriculture, and the synthesis of new functional materials for use in material science. Additionally, further studies are needed to investigate the potential adverse effects of this compound on human health and the environment.
Méthodes De Synthèse
The synthesis of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide involves the reaction of 2,4-dichlorophenol with 4-ethoxynaphthaldehyde in the presence of hydrazine hydrate. The resulting product is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory activities. In agriculture, it has been used as a herbicide to control the growth of weeds. In material science, it has been used as a precursor for the synthesis of various functional materials.
Propriétés
Formule moléculaire |
C22H20Cl2N2O3 |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-ethoxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-3-28-20-10-8-15(17-6-4-5-7-18(17)20)13-25-26-22(27)14(2)29-21-11-9-16(23)12-19(21)24/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
Clé InChI |
NRNUDBTVUJUDES-DHRITJCHSA-N |
SMILES isomérique |
CCOC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)

![2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B297479.png)
![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297481.png)